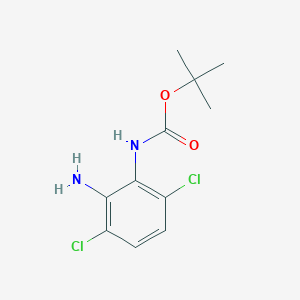![molecular formula C8H8N4 B13111265 6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
6,7-Dimethylpyrazino[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethylpyrazino[2,3-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a fused ring system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 6 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpyrazino[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with 2,3-butanedione in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylpyrazino[2,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while reduction can lead to partially or fully reduced forms of the compound .
Scientific Research Applications
6,7-Dimethylpyrazino[2,3-c]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethylpyrazino[2,3-c]pyridazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but without the methyl groups.
Pyridazinone: A derivative with a keto group at position 3, known for its broad spectrum of biological activities.
Uniqueness: 6,7-Dimethylpyrazino[2,3-c]pyridazine is unique due to the presence of methyl groups at positions 6 and 7, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its binding affinity and specificity, making it a valuable compound in drug discovery and other scientific research .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
6,7-dimethylpyrazino[2,3-c]pyridazine |
InChI |
InChI=1S/C8H8N4/c1-5-6(2)11-8-7(10-5)3-4-9-12-8/h3-4H,1-2H3 |
InChI Key |
SSTMPCJHBYHJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CN=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



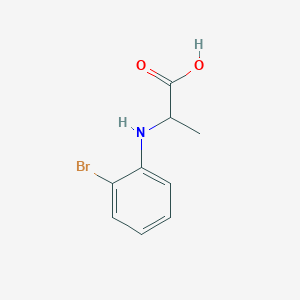
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)
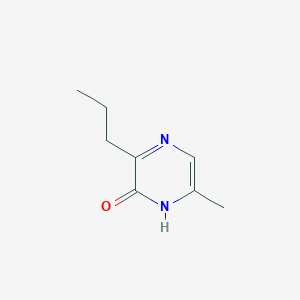
![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)

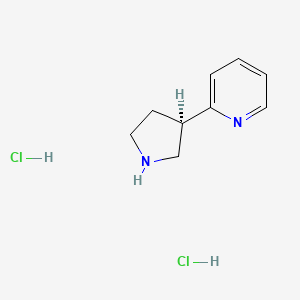
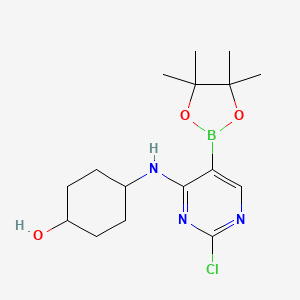
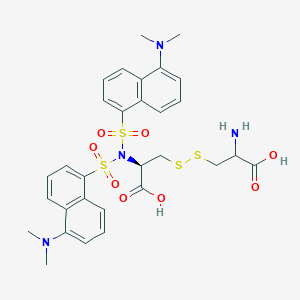

![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)

